

Synthesis from N-Silver Succinimide and Iodine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Iodosuccinimide*

Cat. No.: *B140639*

[Get Quote](#)

One of the earliest and most cited methods for preparing **N-Iodosuccinimide** involves the reaction of N-silver succinimide with iodine. This method, notably detailed in Organic Syntheses, has been refined over time to improve yield and safety.

Quantitative Data

Parameter	Value	Reference
Reactants		
N-Silver Succinimide	18 g (0.087 mole)	[1]
Iodine	20 g (0.079 mole)	[1]
Solvent		
Dioxane (dried)	90 ml	[1]
Carbon Tetrachloride	200 ml + 25 ml (wash)	[1]
Reaction Conditions		
Shaking	Several minutes initially, then occasionally for 1 hour	[1]
Heating	50°C for 5 minutes	
Chilling	-8°C to -20°C overnight	
Product		
Yield	14.3–15.1 g (81–85%)	
Melting Point	193–199°C (with decomposition)	
Recrystallized M.P.	195–200°C	
Pure Compound M.P.	200–201°C	

Experimental Protocol

The following procedure is adapted from the method of Djerassi and Lenk, with dioxane used as the reaction medium to achieve a better yield and avoid the formation of lachrymatory by-products.

Preparation of N-Silver Succinimide:

- A solution of 64 g (1.6 moles) of sodium hydroxide in 300 ml of water is added rapidly and dropwise to a stirred solution of 249 g (1.47 moles) of silver nitrate in 700 ml of water at room

temperature to form silver oxide.

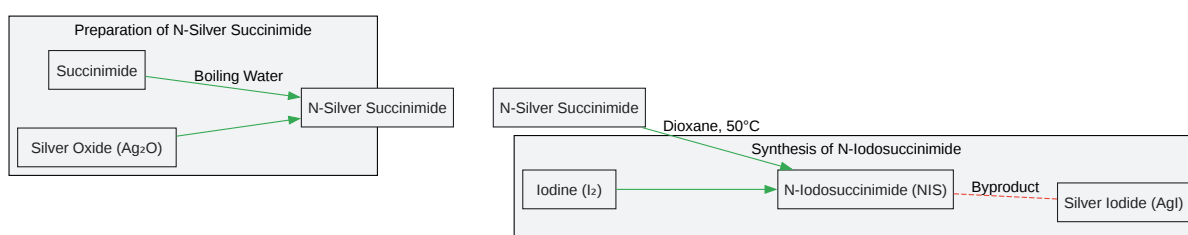
- The silver oxide is separated on a Büchner funnel and washed with water.
- The moist oxide is added in one portion to a boiling solution of 133 g (1.34 moles) of succinimide in 4 liters of water. The reaction vessel should be wrapped in aluminum foil to exclude light.
- After 45 minutes, the suspension is filtered through a heated Büchner funnel into a filter flask also wrapped in foil.
- The filtrate is allowed to stand at room temperature overnight, during which N-silver succinimide crystallizes.
- The N-silver succinimide is collected on a Büchner funnel, dried under suction, and ground to a powder. It is then dried in a vacuum oven for 1 hour at 110°C and stored in a brown bottle.

Synthesis of **N-Iodosuccinimide**:

- In a wide-mouthed, screw-cap brown bottle of 150–200 ml capacity, place 20 g (0.079 mole) of iodine and 90 ml of dried dioxane. Most of the iodine will dissolve.
- Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide and shake the bottle vigorously for several minutes.
- Continue to shake the mixture occasionally over the course of an hour.
- Warm the mixture in a water bath at 50°C for 5 minutes.
- Filter the hot mixture through a Büchner funnel into a 500-ml filter flask that is well-wrapped with black paper or aluminum foil. Wash the collected silver iodide with a 10-ml portion of warm dioxane.
- Add 200 ml of carbon tetrachloride to the combined filtrates in the filter flask and chill the solution overnight at -8°C to -20°C. **N-Iodosuccinimide** will separate as colorless crystals.

- Collect the crystals on a Büchner funnel with minimal exposure to light, wash with 25 ml of carbon tetrachloride, and dry with suction. After drying overnight in the dark at 25°C (1 mm), the **N-iodosuccinimide** weighs 14.3–15.1 g (81–85% yield).

Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of NIS from N-Silver Succinimide.

Synthesis from N-Chlorosuccinimide and Sodium Iodide

A more modern and convenient approach involves the halogen exchange reaction between N-chlorosuccinimide (NCS) and an iodide salt, such as sodium iodide (NaI). This method avoids the use of silver salts, making it more economical.

Quantitative Data

Parameter	Value	Reference
Reactants		
N-Chlorosuccinimide (NCS)	1.34 g (10 mmol)	
Sodium Iodide (NaI)	2.25 g (10 mmol)	
Solvent		
Acetone	50 ml (2 x 25 ml)	
Diethyl Ether	Several 15 ml portions (wash)	
Reaction Conditions		
Stirring	15 minutes at room temperature	
Product		
Yield	2.115 g (94%)	
Melting Point	196–198°C	

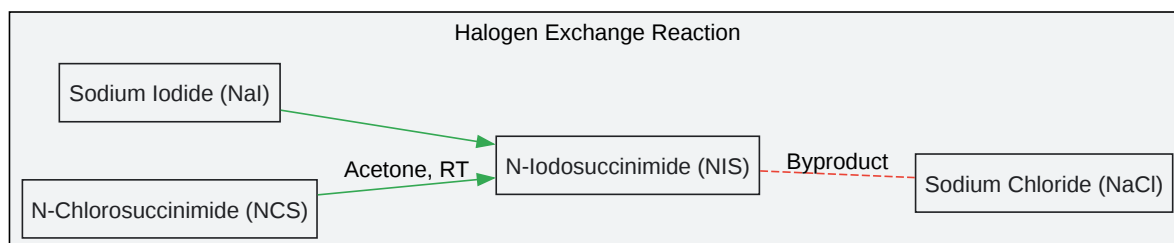
Experimental Protocol

The following procedure is based on the work of Chaikovskii et al., with some modifications.

- Individually dissolve 1.34 g (10 mmol) of N-chlorosuccinimide in 25 ml of acetone and 2.25 g (10 mmol) of sodium iodide in 25 ml of acetone.
- Mix the two solutions in a 100 ml round-bottomed flask equipped with a magnetic stirring bar.
- Stir the mixture for 15 minutes. During this time, sodium chloride will precipitate.
- Filter the reaction mixture to remove the precipitated sodium chloride.
- Concentrate the filtrate under reduced pressure.
- To remove any residual iodine from the crude product, wash the solid several times with 15 ml portions of diethyl ether until a bright yellow powder is obtained.

- The resulting **N-Iodosuccinimide** (2.115 g, 94% yield) can be used without further purification.

Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of NIS via Halogen Exchange.

Other Historical Synthetic Methods

Several other methods for the synthesis of **N-Iodosuccinimide** have been reported, offering alternative routes with varying advantages.

From N-Chlorosuccinimide and Potassium Iodide in Acetic Acid

This method utilizes potassium iodide as the iodine source in an acidic medium.

- Protocol: To a 3L reaction flask, add 1128g of anhydrous acetic acid and 200g (1.50 mol) of N-chlorosuccinimide. Add 249g (1.50 mol) of potassium iodide in batches and stir the mixture at 40°C for 2 hours to obtain **N-Iodosuccinimide**.

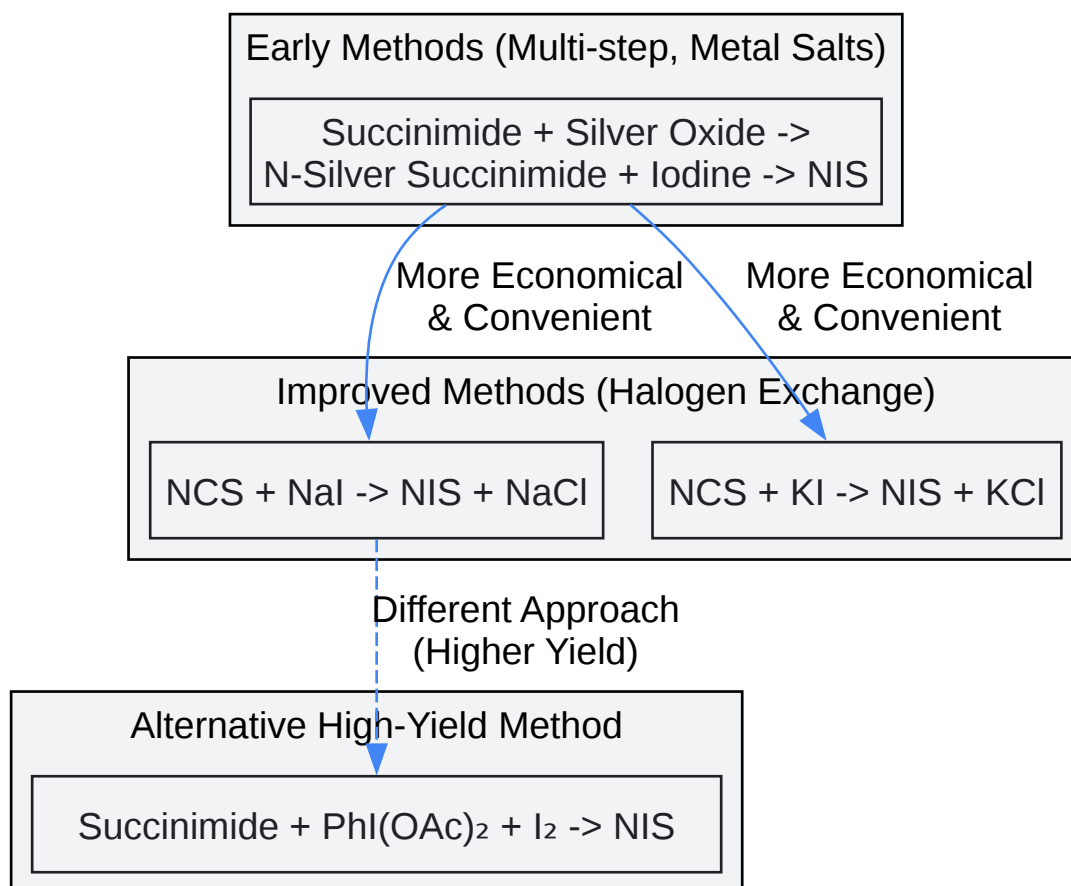
From Succinimide, [bis(acetoxy)iodo]benzene, and Iodine

A high-yield synthesis using a hypervalent iodine reagent.

- Protocol: A mixture of 1.0 g (10.1 mmol) of succinimide, 1.95 g (6.06 mmol) of [bis(acetoxy)iodo]benzene ($\text{PhI}(\text{OAc})_2$), 1.67 g (6.57 mmol) of iodine, and 20 ml of benzene is stirred for 15 hours at room temperature and then for 1 hour at 0 to 5°C. The precipitated solid is filtered, washed with cold benzene, and dried in vacuo to give 2.2 g (99%) of **N-iodosuccinimide**.

Logical Relationship of Synthetic Strategies

The historical synthesis of **N-Iodosuccinimide** has evolved from multi-step processes involving heavy metal salts to more direct and efficient halogen exchange reactions.



[Click to download full resolution via product page](#)

Caption: Evolution of NIS Synthetic Strategies.

This guide provides a foundational understanding of the key historical methods for synthesizing **N-Iodosuccinimide**. For contemporary applications, researchers should consult the latest

literature for further refinements and novel synthetic approaches that may offer enhanced safety, scalability, and sustainability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis from N-Silver Succinimide and Iodine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140639#historical-synthesis-of-n-iodosuccinimide\]](https://www.benchchem.com/product/b140639#historical-synthesis-of-n-iodosuccinimide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com